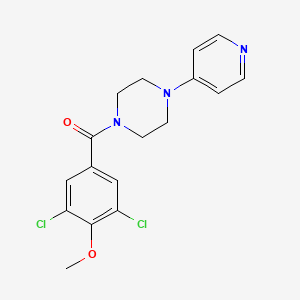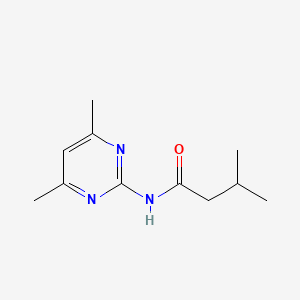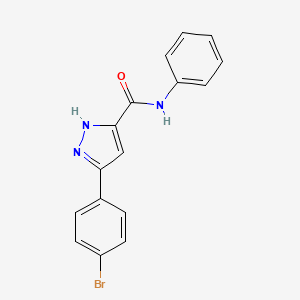
1-(4-Methylphenyl)triazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)triazol-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as MPT, and it is a triazole derivative that has a unique structure. The purpose of
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)triazol-4-ol is not well understood. However, studies have shown that this compound interacts with specific proteins in the body, leading to various biological effects. For example, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methylphenyl)triazol-4-ol in lab experiments is its potent biological activity. This makes it an excellent candidate for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research related to 1-(4-Methylphenyl)triazol-4-ol. One of the most significant is the development of new drugs based on this compound. Researchers are currently exploring the potential of this compound in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential application in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields, including medicinal chemistry. Its potent biological activity and unique structure make it an excellent candidate for the development of new drugs. Further research is needed to understand the mechanism of action of this compound fully and its potential application in various fields.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)triazol-4-ol can be achieved through a variety of methods. One of the most common methods is the reaction of 4-methylphenylhydrazine with propargyl alcohol in the presence of a copper catalyst. This reaction results in the formation of this compound, which can be purified through various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(4-Methylphenyl)triazol-4-ol has been extensively studied for its potential application in various fields. One of the most significant applications is in the field of medicinal chemistry. Researchers have found that this compound has potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(4-methylphenyl)triazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)12-6-9(13)10-11-12/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSCOLBXHVPCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]phthalazin-1-amine](/img/structure/B7644636.png)
![2-(2-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644644.png)
![N-[2-oxo-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644648.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644656.png)

![N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7644670.png)
![2-(4-fluorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644673.png)
![7-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7644683.png)

![5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)
![N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide](/img/structure/B7644699.png)
![N-methyl-N-[(4-methylphenyl)methyl]-1-(3-nitrophenyl)methanesulfonamide](/img/structure/B7644712.png)